molecular formula C20H24ClFN6O2 B14096116 7-(2-chloro-6-fluorobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one

7-(2-chloro-6-fluorobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one

Cat. No.: B14096116
M. Wt: 434.9 g/mol
InChI Key: WZUBMARCOGTQAG-UHFFFAOYSA-N
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Description

The compound 7-(2-chloro-6-fluorobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a purinone core substituted with a chlorofluorobenzyl group and an ethylpiperazinylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chloro-6-fluorobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(2-chloro-6-fluorobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while substitution of the chlorine atom can introduce various functional groups .

Scientific Research Applications

7-(2-chloro-6-fluorobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-(2-chloro-6-fluorobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

Similar Compounds

  • 7-[(2-chloro-6-fluorobenzyl)oxy]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4H-chromen-4-one
  • 2-chloro-6-fluorobenzyl chloride
  • 2-chloro-6-fluorobenzaldehyde

Uniqueness

Compared to similar compounds, 7-(2-chloro-6-fluorobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential therapeutic benefits.

Properties

Molecular Formula

C20H24ClFN6O2

Molecular Weight

434.9 g/mol

IUPAC Name

7-[(2-chloro-6-fluorophenyl)methyl]-8-[(4-ethylpiperazin-1-yl)methyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C20H24ClFN6O2/c1-3-26-7-9-27(10-8-26)12-16-23-18-17(19(29)24-20(30)25(18)2)28(16)11-13-14(21)5-4-6-15(13)22/h4-6H,3,7-12H2,1-2H3,(H,24,29,30)

InChI Key

WZUBMARCOGTQAG-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC2=NC3=C(N2CC4=C(C=CC=C4Cl)F)C(=O)NC(=O)N3C

Origin of Product

United States

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